
1-Chloro-3-(2-chloroethoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-chloroethoxy)propan-2-one is an organic compound with the molecular formula C5H8Cl2O2. This compound is characterized by the presence of two chlorine atoms and an ether linkage, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-chloroethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(2-chloroethoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include ethers, amines, and thiols.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
1-Chloro-3-(2-chloroethoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-chloro-3-(2-chloroethoxy)propan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and ether linkage make it a reactive intermediate, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a chloroethoxy group.
2-Propanone, 1-chloro-: A simpler structure with only one chlorine atom and no ether linkage.
1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Contains a naphthalenyloxy group instead of a chloroethoxy group.
Uniqueness: 1-Chloro-3-(2-chloroethoxy)propan-2-one is unique due to its dual chlorine atoms and ether linkage, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds.
Propriétés
Formule moléculaire |
C5H8Cl2O2 |
|---|---|
Poids moléculaire |
171.02 g/mol |
Nom IUPAC |
1-chloro-3-(2-chloroethoxy)propan-2-one |
InChI |
InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2 |
Clé InChI |
FKVCRQLTNSSRJL-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)



![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)
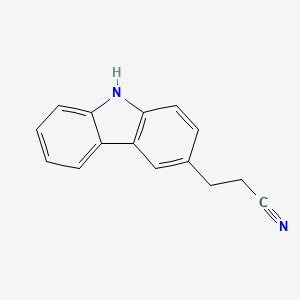

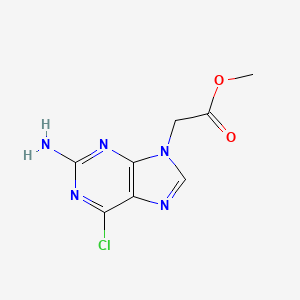
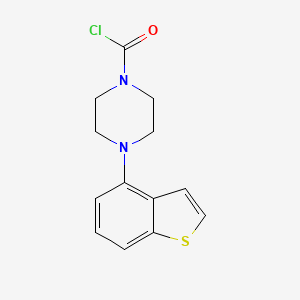

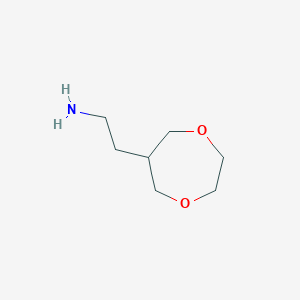

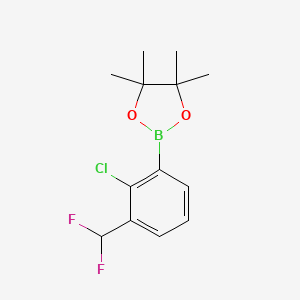
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)
